molecular formula C6H10N2S2 B012130 Piperazine-1,4-dicarbothialdehyde CAS No. 106712-06-5

Piperazine-1,4-dicarbothialdehyde

Cat. No. B012130
CAS RN: 106712-06-5
M. Wt: 174.3 g/mol
InChI Key: SDNYJMYWKSXVRL-UHFFFAOYSA-N
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Description

Piperazine-1,4-dicarbothialdehyde, also known as piperazine-1,4-dicarbaldehyde, is an organic compound with the formula C6H10N2O2 . It is used in chemical synthesis studies .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms. The molecular weight is 142.1558 .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, can participate in a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Mechanism of Action

While specific information on Piperazine-1,4-dicarbothialdehyde is not available, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Future Directions

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of structural variety at the carbon atoms of the piperazine core . This could potentially be applied to Piperazine-1,4-dicarbothialdehyde and other piperazine derivatives, opening up new possibilities for drug discovery and other applications .

properties

IUPAC Name

piperazine-1,4-dicarbothialdehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYJMYWKSXVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=S)C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327026
Record name NSC627011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106712-06-5
Record name NSC627011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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